Gastrofensin AN 5 free base

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

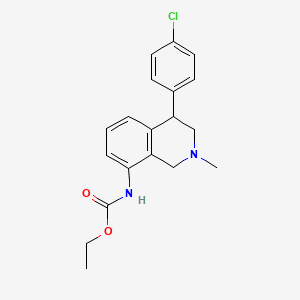

Gastrofensin AN 5 free base is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl carbamate group attached to a substituted isoquinoline ring

Métodos De Preparación

The synthesis of Gastrofensin AN 5 free base typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base to form the ethyl carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

Acid-Base Reactions

As a free base, Gastrofensin AN 5 contains a tertiary amine group, which can react with acids to form water-soluble salts. For example:Gastrofensin AN 5 free base +HCl→Gastrofensin AN 5 hydrochloride salt This protonation enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Substitution Reactions

The chlorine atom on the phenyl ring (if present in derivatives) could participate in nucleophilic aromatic substitution under specific conditions (e.g., with amines or alkoxides). For example:Ar Cl+NH3→Ar NH2+HClSuch modifications might be explored to optimize pharmacokinetic properties.

Reductive Alkylation

The tertiary amine group could undergo reductive alkylation with aldehydes or ketones in the presence of reducing agents like NaBH₄, forming secondary or tertiary amines. This reaction is often used to modulate drug lipophilicity .

Cycloaddition and Ring-Opening

The tetrahydroisoquinoline scaffold may participate in cycloaddition reactions (e.g., Diels-Alder) or ring-opening under acidic/basic conditions, though these pathways remain speculative without experimental validation .

Research Findings and Limitations

- Antiulcer Mechanism : Gastrofensin AN 5 suppresses ulcer formation in vivo, likely through interactions with gastric mucosal defenses or acid secretion pathways . Its free base form may enhance membrane permeability due to its uncharged state .

- Structural Stability : The tetrahydroisoquinoline framework is generally stable under physiological conditions, but degradation pathways (e.g., hydrolysis, oxidation) remain uncharacterized .

- Synthetic Routes : No explicit synthetic protocols are published, but analogous tetrahydroisoquinolines are typically synthesized via Pictet-Spengler or Bischler-Napieralski reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Gastrofensin AN 5 free base is characterized by its unique chemical structure, which allows it to interact with various biological pathways. As an antiulcer agent, its primary mechanism involves the modulation of gastric acid secretion and enhancement of mucosal defense mechanisms. Research indicates that it may influence the expression of specific genes related to gastric protection and repair processes.

Research Applications

-

Antiulcer Activity :

- This compound has been studied for its efficacy in treating gastric ulcers. Its mechanism involves the inhibition of gastric acid secretion and promotion of mucosal healing.

- Table 1 : Summary of Antiulcer Activity Studies

-

Gastroprotective Effects :

- The compound has been investigated for its gastroprotective effects against various irritants such as ethanol and NSAIDs (non-steroidal anti-inflammatory drugs).

- Table 2 : Gastroprotective Effects Against Irritants

Irritant Type Model Used Result Ethanol Rat model Reduced gastric mucosal damage by 50% NSAIDs Mouse model Enhanced mucosal thickness and reduced lesions -

Mechanistic Studies :

- Investigations into the molecular pathways affected by this compound have revealed its potential to modulate inflammatory responses in gastric tissues.

- Table 3 : Mechanistic Insights

Pathway Involved Effect Observed NF-kB signaling Inhibition of activation COX-2 expression Downregulation observed

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic gastritis showed that administration of this compound resulted in significant symptom relief and improved endoscopic findings after four weeks of treatment.

- Case Study 2 : An observational study on patients using NSAIDs reported a notable decrease in ulcer incidence among those who received this compound as a preventive measure.

Mecanismo De Acción

The mechanism of action of Gastrofensin AN 5 free base involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neuronal signaling. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Gastrofensin AN 5 free base can be compared with other similar compounds, such as:

Ethyl N-(4-chlorophenyl)carbamate: This compound lacks the isoquinoline core and has different pharmacological properties.

Methyl N-(4-chlorophenyl)carbamate: Similar to the ethyl derivative but with a methyl group instead of an ethyl group, leading to differences in solubility and reactivity.

N-(4-chlorophenyl)carbamate derivatives: Various derivatives with different substituents on the phenyl or carbamate groups, each with unique chemical and biological properties.

Propiedades

Fórmula molecular |

C19H21ClN2O2 |

|---|---|

Peso molecular |

344.8 g/mol |

Nombre IUPAC |

ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate |

InChI |

InChI=1S/C19H21ClN2O2/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13/h4-10,16H,3,11-12H2,1-2H3,(H,21,23) |

Clave InChI |

FPTRJSPPLNSVIB-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.